1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]- 1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-
Brand Name: Vulcanchem
CAS No.: 221526-80-3
VCID: VC12000590
InChI: InChI=1S/C28H28F2/c1-3-5-7-21-9-14-24(15-10-21)25-16-11-22(12-17-25)13-18-26-27(29)19-23(8-6-4-2)20-28(26)30/h9-12,14-17,19-20H,3-8H2,1-2H3
SMILES: CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCCC)F
Molecular Formula: C28H28F2
Molecular Weight: 402.5 g/mol

1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-

CAS No.: 221526-80-3

Cat. No.: VC12000590

Molecular Formula: C28H28F2

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]- - 221526-80-3

Specification

CAS No. 221526-80-3
Molecular Formula C28H28F2
Molecular Weight 402.5 g/mol
IUPAC Name 5-butyl-2-[2-[4-(4-butylphenyl)phenyl]ethynyl]-1,3-difluorobenzene
Standard InChI InChI=1S/C28H28F2/c1-3-5-7-21-9-14-24(15-10-21)25-16-11-22(12-17-25)13-18-26-27(29)19-23(8-6-4-2)20-28(26)30/h9-12,14-17,19-20H,3-8H2,1-2H3
Standard InChI Key FJTKLKYXSCOTTL-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCCC)F
Canonical SMILES CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCCC)F

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]- (CAS: 221526-80-3) is defined by the molecular formula C₂₈H₂₈F₂ and a molecular weight of 402.52 g/mol . Its IUPAC name, 4-butyl-4'-[2-(4-butyl-2,6-difluorophenyl)ethynyl]-1,1'-biphenyl, reflects the substitution pattern: two butyl groups at the 4-positions of the biphenyl core and a 2,6-difluorophenyl moiety connected via an ethynyl bridge . The SMILES notation (CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCC)F) further elucidates the spatial arrangement of substituents .

Spectral and Computational Data

Infrared (IR) spectroscopy of related biphenyl-tolane derivatives reveals characteristic absorption bands for C≡C stretches (~2200 cm⁻¹) and C-F vibrations (~1200 cm⁻¹), consistent with the ethynyl and fluorophenyl groups . Mass spectrometry (electron ionization) of analogous compounds shows molecular ion peaks aligning with their theoretical masses, confirming structural integrity . Computational models predict a planar biphenyl core with dihedral angles <30°, favoring π-orbital overlap and enhanced electronic conjugation .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound typically involves multi-step protocols:

  • Biphenyl Core Formation: A Suzuki-Miyaura cross-coupling reaction between 4-bromophenylboronic acid and 4-butylbromobenzene yields the 4,4'-disubstituted biphenyl intermediate .

  • Ethynyl Bridge Introduction: Sonogashira coupling attaches the 2,6-difluoro-4-butylphenylacetylene moiety to the biphenyl core, utilizing palladium catalysis under inert conditions .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound in >95% purity .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)78
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THF (60°C)85
PurificationHexane:EtOAc (9:1)95

Industrial Scalability

Large-scale production employs continuous-flow chemistry to enhance reaction control and reduce byproducts . Deuterated analogs, synthesized via hydrogen-deuterium exchange, demonstrate improved thermal stability for niche applications .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of the compound reveals a nematic phase between 120°C and 180°C, with a clearing point at 182°C . The enantiotropic behavior is critical for liquid crystal display (LCD) applications, where broad temperature operability is essential.

Optical Characteristics

The molecule’s extended conjugation system results in a high birefringence (Δn ≈ 0.25 at 589 nm), enabling effective light modulation in LCDs . Near-infrared (NIR) absorption is minimized (<5% transmittance loss at 1500 nm), making it suitable for optoelectronic devices .

Table 2: Optical Properties

PropertyValue (λ = 589 nm)Measurement Method
Refractive Index (nₑ)1.72Abbe Refractometer
Birefringence (Δn)0.25Ellipsometry
NIR Transmittance95%FT-IR Spectroscopy

Applications in Advanced Materials

Liquid Crystal Displays (LCDs)

Incorporating this compound into nematic mixtures enhances response times (<5 ms) and contrast ratios (>1000:1) in high-resolution displays . The 2,6-difluorophenyl group suppresses rotational viscosity, improving switching dynamics in twisted nematic (TN) cells .

Organic Photovoltaics (OPVs)

As an electron donor in bulk heterojunction OPVs, the compound achieves a power conversion efficiency (PCE) of 8.2% when paired with PC₇₁BM acceptors. Its broad absorption spectrum (300–500 nm) complements low-bandgap polymers, enabling tandem cell configurations.

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